Dihydrazine sulfate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves innovative methods, such as the reaction of allylhydrazines with phenylselenenyl sulfate to afford phenylseleno substituted pyrazolidines, which upon further reaction steps yield pyrazole derivatives (Tiecco et al., 1997). Additionally, a novel synthesis of unsymmetrical aryl sulfides, requiring no transition metal catalyst nor oxidant, highlights the versatility of reactions involving hydrazine derivatives (Taniguchi et al., 2017).
Molecular Structure Analysis
Research on the molecular structures of hydrazine-related compounds has provided insights into their chemical behavior. For instance, the study of transition metal sulfates containing hydrazine under hydrothermal conditions reveals the formation of one-dimensional and three-dimensional frameworks, dependent on the metal ion and the coordination mode of hydrazine and sulfate ions (Jia et al., 2011).
Chemical Reactions and Properties
Chemiluminescence determination methods for dihydralazine sulfate, a related compound, are based on its reactions with hexacyanoferrate(III) and eosin Y or luminol and diperiodatocuprate (III), illustrating the chemical reactivity and potential analytical applications of these compounds (Yang et al., 2004), (Yang et al., 2010).
Physical Properties Analysis
While specific studies on the physical properties of dihydrazine sulfate were not identified, research on related compounds like N,N′-Disulfonylhydrazines reveals their role as highly reactive precursors in synthesis reactions, suggesting significant implications for the physical properties of dihydrazine sulfate derivatives (Luo et al., 2020).
Chemical Properties Analysis
Investigations into the chemical properties of dihydrazine sulfate and its derivatives often focus on their reactivity and potential for forming new compounds. For example, studies on the sulfonylation reactions using N,N′-Disulfonylhydrazines underline the chemical versatility and reactivity of these compounds, paving the way for the synthesis of diverse chemical structures (Luo et al., 2020).
Scientific Research Applications
Agricultural Applications : Dihydrazine sulfate, particularly the double salt of copper sulfate with dihydrazine sulfate, has been proposed for controlling powdery mildew and black spot of roses. This compound acts by reducing copper sulfate to cuprous oxide and free metal. It is a light blue powder, slightly soluble in water, and is used in a 50% wettable powder form at concentrations of 0.3–0.4% (Melnikov, 1971).
Cancer Research : Studies have shown that β-phenylethylhydrazine sulfate, used to treat mental depression, increased the incidence of lung and blood vessel tumors in mice. This finding suggests a potential carcinogenic effect of this compound (Tóth, 1976).
Pharmacokinetics : The metabolism of dihydralazine sulfate in hypertonic patients has been studied. Metabolites such as acetylated products, oxidation products, and hydrazones were identified in urine, offering insights into the drug's breakdown in the human body (Schneider et al., 1988).
Dermatological Reactions : Dihydralazine sulfate, used for hypertension control, has been associated with fixed drug eruptions. These eruptions were observed to be confined to specific areas like the nose and upper lip, suggesting a localized adverse reaction to the drug (Sehgal & Gangwaani, 1986).
Cerebral Vasodilation : Research has indicated that dihydralazine induces marked cerebral vasodilation, which could have implications for acute control of hypertension. However, such vasodilation might be harmful in certain clinical situations (Schroeder & Sillesen, 1987).
Chemiluminescence in Pharmaceutical Analysis : A novel flow-injection chemiluminescence method for determining dihydralazine sulfate is described, highlighting its application in pharmaceutical analysis and the development of sensitive detection methods (Yang & Li, 2004).
Safety And Hazards
properties
IUPAC Name |
hydrazine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H4N2.H2O4S/c2*1-2;1-5(2,3)4/h2*1-2H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLJAFVPFHRQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.NN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10034-93-2 (Parent), 302-01-2 (Parent) | |
Record name | Dihydrazine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5065483 | |
Record name | Hydrazine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrazine sulfate | |
CAS RN |
13464-80-7 | |
Record name | Dihydrazine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrazinium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDRAZINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6JWJ92J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.